molecular formula C₅H₁₀O₅ B043027 DL-Arabinose CAS No. 147-81-9

DL-Arabinose

Cat. No. B043027
CAS RN: 147-81-9
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-WDCZJNDASA-N
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Description

Synthesis Analysis

The synthesis of DL-Arabinose involves enzymatic processes and chemical reactions that convert lignocellulosic biomass into usable sugar forms. Kumar et al. (2023) highlight the importance of arabinose as a feedstock for bioproduction, emphasizing the valorization of pentose sugars from lignocellulosic biomass (LCB) for various chemical building blocks (Kumar et al., 2023). The review underlines the necessity of robust microbial strains that can assimilate and valorize arabinose alongside other carbon substrates.

Molecular Structure Analysis

Arabinoxylans (AXs), closely related to arabinose, play a significant role in the structure and function of plant cell walls. Wang et al. (2020) discuss the structural features of AXs and their derivatives, noting the variations in molecular mass, bound ferulic acid, and arabinosyl substitutional positions that influence their biological activities (Wang et al., 2020). These structural attributes are crucial for understanding the interactions and functionalities of DL-Arabinose in biological systems.

Chemical Reactions and Properties

Arabinose's chemical reactivity is fundamental in the fermentation processes and the production of short-chain fatty acids (SCFA), which have significant effects on gut microbial ecology. Tiwari et al. (2019) explore how resistant starch, arabinoxylan, and β-glucan undergo fermentation, producing SCFA that influence the gut microbial community in pigs, demonstrating the intricate relationship between dietary fibers like arabinose and gut health (Tiwari et al., 2019).

Physical Properties Analysis

The physical properties of DL-Arabinose and its derivatives, such as solubility, viscosity, and gelation, play a critical role in food science and technology. Izydorczyk and Dexter (2008) discuss the physicochemical properties of barley β-glucans and arabinoxylans, focusing on their importance in food products. These properties are influenced by the molecular structure of arabinoxylans and have implications for their use in improving the nutritional quality and textural attributes of food products (Izydorczyk & Dexter, 2008).

Chemical Properties Analysis

The chemical properties of DL-Arabinose, particularly its role in influencing gut microbiota and immune response, are of great interest. Mendis and Simsek (2014) review the health benefits of arabinoxylans, including their prebiotic effects, cholesterol-lowering activity, and potential to modulate the immune system. These properties are attributed to the structural characteristics of arabinoxylans, underscoring the importance of DL-Arabinose in dietary fibers and its health implications (Mendis & Simsek, 2014).

Scientific Research Applications

  • Biofuels and Bioproducts : L-Arabinose is used in the development of biofuels and other bioproducts. Its role in the oxidoreductive degradation of d-galactose in fungi is particularly noteworthy (Seiboth & Metz, 2011).

  • Pharmaceutical Industry : L-Arabinose serves as an important intermediate in the synthesis of anti-virus drugs. It also finds application as a food additive for diet control (Cheng et al., 2011).

  • Metabolic Pathway Research : Research shows that L-Arabinose can rewire the metabolic pathways in fungi, influencing the expression of sugar transporters, hemicellulase genes, and transcription factors (Li et al., 2014).

  • Genetic Regulation : The L-Arabinose operon in Escherichia coli provides insights into the mechanism of gene activity regulation and DNA looping (Schleif, 2000).

  • Rare Sugar Production : L-Arabinose isomerase (AI) is key in producing rare sugars, which have potential in food and pharmaceutical industries (Xu et al., 2014).

  • Intestinal Health : L-Arabinose has been shown to inhibit colitis by modulating gut microbiota, suggesting its use in functional foods or novel therapeutic strategies (Li et al., 2019).

  • Industrial Applications : L-Arabinose can be obtained from lignocellulosic biomasses and has applications in pharmaceutical, food, and chemical industries. It can be produced through acid-catalysed or enzymatic hydrolysis (Fehér, 2018).

  • Mycobacterium Research : D-Arabinose is a major sugar in the cell wall polysaccharides of Mycobacterium smegmatis. Its biosynthesis and activation are potential sites for drug intervention (Klutts et al., 2002).

  • Dietary Supplements : L-Arabinose has been shown to suppress the glycemic response after sucrose ingestion by inhibiting intestinal sucrase activity (Seri et al., 1996).

  • Fermentation Technology : Modified strains of Saccharomyces cerevisiae can utilize L-Arabinose for ethanol production, enhancing the efficiency of fermenting cellulosic biomass hydrolysates (Becker & Boles, 2003).

  • Bacterial Metabolism Studies : Bacterial L-Arabinose 1-dehydrogenase is involved in an alternative pathway of L-Arabinose metabolism, which can be a focus for metabolic engineering (Watanabe et al., 2006).

Safety And Hazards

When handling DL-Arabinose, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While the future directions for DL-Arabinose are not explicitly mentioned in the search results, it is known that natural sugars like arabinose are preferable to artificial sweeteners as they can be extracted from plants, seeds, or milk without the use of organic solvents and, in some cases, using green technologies . Furthermore, natural sugars are nontoxic and fully biocompatible, and they are classified as a food ingredient rather than food additives .

properties

IUPAC Name

2,3,4,5-tetrahydroxypentanal
Source PubChem
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
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InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
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Molecular Weight

150.13 g/mol
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Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
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Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
Record name PECTIN
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Mechanism of Action

IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT.
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Product Name

DL-Arabinose

Color/Form

Coarse or fine powder, yellowish white

CAS RN

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
Record name xylose
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Record name L-xylose
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Record name Arabinose
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Record name Arabinose
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Record name PECTIN
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
Quantity
1 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Arabinose
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DL-Arabinose
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DL-Arabinose

Citations

For This Compound
577
Citations
B Tyson, CM Pask, N George… - Crystal Growth & Design, 2022 - ACS Publications
… Structural representations of the two enantiomer pairs of dl-arabinose and dl-… dl-arabinose racemate. The higher ΔH f and T m values exhibited by the racemic compound dl-arabinose …
Number of citations: 6 pubs.acs.org
I Iwai, K Tomita - Chemical and pharmaceutical bulletin, 1963 - jstage.jst.go.jp
… of DL-arabinose … DL-arabinose and DL-ribose would be obtained as the final products from 2-cis-5-ethoxy-2,4-pentadien-1-ol acetate (IV) by ćis-hydroxylation, but only DL-arabinose …
Number of citations: 12 www.jstage.jst.go.jp
SH Kim, GA Jeffrey - Acta Crystallographica, 1967 - scripts.iucr.org
… We have taken ad- vantage of this in DL-arabinose, and as far as we know, this is the first example of a centrosymmetric structure determination of a free DL sugar. The crystal structure …
Number of citations: 77 scripts.iucr.org
I Iwai, T Iwashige - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
… A benzoylhydrazone, mp 188~189c (decomp), so obtained was recrystallized from methanol and agreed with the theoretical analytical data for the known dl—arabinose …
Number of citations: 8 www.jstage.jst.go.jp
I Iwai, K Tomita - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
… It was anticipated that DL—ribose and DL—arabinose would be obtained as the final products from 5—ethoxy— 4~penten—2—yn—1—ol by catalytic hydrogenation, followed by …
Number of citations: 8 www.jstage.jst.go.jp
ML Wolfrom, Z Yosizawa - Journal of the American Chemical …, 1959 - ACS Publications
… (III), which was hydrolyzed with aqueous mercuric chloride solution t 2-acetamido-2-deoxy-j3-L-arabinóse (IV) and with hydrochloric acid to 2-amino-2-deoxy-dL-arabinose …
Number of citations: 27 pubs.acs.org
D Horton, O Varela - Carbohydrate research, 1984 - Elsevier
Acetonation of the diethyl dithioacetals of d- and l-arabinose gives the corresponding 2,3:4,5-diisopropylidene acetals (2a and 2b) as oils having [α]ind +82 and −81, respectively; in …
Number of citations: 22 www.sciencedirect.com
U Räisänen, I Pitkänen, H Halttunen… - Journal of thermal analysis …, 2003 - Springer
… The thermochemical behaviour of sugars (D- and DL-arabinose, D- and DL-xylose and D-mannose) and sugar alcohol (D- and DL-arabinitol) was investigated by TG and pyrolysis-gas …
Number of citations: 81 link.springer.com
VG Lilly, HL Barnett - American Journal of Botany, 1956 - JSTOR
… The purpose of this investigation was to study the rate and amount of growth of a considerable number of fungi on D-, L-, and DL-arabinose. In addition, some experiments are reported …
Number of citations: 16 www.jstor.org
ME Newcomer, GL Gilliland, FA Quiocho - Journal of Biological Chemistry, 1981 - Elsevier
… P-DL-Arabinose crystallizes as a racemic mixture in which XI a 0 8 " - MATERIALS AND METHODS We have previously studied the binding of D-galactose to ABP' crystals by difference …
Number of citations: 76 www.sciencedirect.com

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